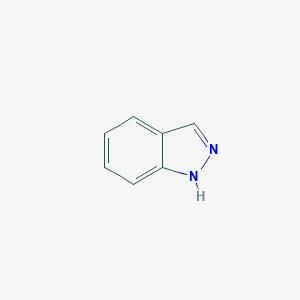

1H-Indazole

概要

説明

インダゾールは、ベンゾピラゾールまたはイソインダゾールとしても知られており、複素環式芳香族有機化合物です。この二環式化合物は、ベンゼン環とピラゾール環が融合して構成されています。 インダゾールは両性分子であり、プロトン化されてインダゾリウムカチオンを形成したり、脱プロトン化されてインダゾラートアニオンを形成したりすることができます 。 インダゾールとその誘導体は、抗炎症、抗菌、抗HIV、抗がん、血糖降下、抗原虫、抗高血圧などの幅広い生物活性により、大きな注目を集めています .

合成経路と反応条件:

遷移金属触媒反応: 一般的な方法の1つは、酢酸銅を触媒として使用する方法です。

還元的環化反応: 別の方法には、触媒や溶媒を使用せずに、2-アジドベンズアルデヒドとアミンを還元的環化する方法があります.

工業生産方法: インダゾールの工業生産は、通常、上記の方法を最適化して大規模合成を行い、高収率と高純度を実現します。使用する方法は、目的の誘導体とその用途によって異なります。

反応の種類:

酸化: インダゾールは酸化反応を受け、過酸化水素や過マンガン酸カリウムなどの試薬を使用することがよくあります。

還元: インダゾール誘導体の還元は、水素化リチウムアルミニウムなどの試薬を使用して行うことができます。

置換: 求電子置換反応と求核置換反応は一般的で、ハロゲン、ハロゲン化アルキル、求核試薬などの試薬を使用します。

一般的な試薬と条件:

酸化: 過酸化水素、過マンガン酸カリウム。

還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム。

置換: ハロゲン、ハロゲン化アルキル、求核試薬。

主要な生成物: これらの反応の生成物は、使用する特定の試薬と条件によって大きく異なります。例えば、酸化はさまざまな酸化誘導体を生成することができ、置換反応はさまざまな官能基を導入することができます。

4. 科学研究における用途

インダゾールとその誘導体は、科学研究において多くの用途があります。

科学的研究の応用

Anticancer Activity

1H-Indazole and its derivatives have been extensively studied for their anticancer properties. Various research findings highlight the efficacy of these compounds against multiple cancer types.

- Inhibition of Polo-like Kinase 4 : A series of this compound derivatives were identified as potent inhibitors of Polo-like kinase 4 (PLK4), with compound CFI-400945 demonstrating significant antitumor activity in a mouse model of colon cancer, indicating its potential as a clinical candidate for cancer therapy .

- Aurora Kinase Inhibition : Indazole-based derivatives have shown promise in inhibiting Aurora kinases. Compounds designed through fragment-based drug design exhibited sub-type selectivity, with some compounds showing IC50 values as low as 0.015 µM, suggesting their potential as targeted cancer therapies .

- 6-Aminoindazole Derivatives : Recent studies synthesized 6-aminoindazole derivatives that displayed growth inhibition in human colorectal cancer cell lines (HCT116). One compound, N-(4-fluorobenzyl)-1H-indazol-6-amine, exhibited an IC50 value of 14.3 µM, demonstrating selective cytotoxicity towards cancer cells while sparing normal cells .

- Indole-Based Indazoles : A novel series of indole-substituted 1H-indazoles were evaluated for their anticancer activity against various human cancer cell lines, with one compound showing an IC50 value of 5.15 µM against chronic myeloid leukemia cells (K562) and selective toxicity towards normal cells .

Other Biological Activities

Beyond anticancer applications, this compound derivatives have shown promise in various other therapeutic areas:

- Antimicrobial Properties : The indazole scaffold has been explored for its antimicrobial activities, making it a candidate for developing new antibiotics .

- Estrogen Receptor Modulation : Certain indazole derivatives act as selective estrogen receptor degraders (SERDs), which can be beneficial in treating hormone-dependent cancers .

Case Studies and Research Findings

作用機序

インダゾール誘導体の作用機序は、特定の化合物とその標的によって異なります。 例えば、いくつかのインダゾール誘導体は、シクロオキシゲナーゼ-2(COX-2)の阻害剤として作用し、プロスタグランジンの産生を阻害することで炎症を抑制します 。 他のものは、DNAトポイソメラーゼ阻害剤として作用し、がん細胞のDNA複製と転写を妨げます .

類似化合物:

インドール: インドールは、窒素を含む別の複素環式化合物であり、構造的にはインダゾールに似ていますが、生物活性と用途が異なります。

イミダゾール: イミダゾールは、2つの窒素原子を含む5員環であり、医薬品や農薬で広く使用されています。

ピラゾール: ピラゾールは、2つの隣接した窒素原子を含む5員環であり、抗炎症作用と鎮痛作用で知られています。

インダゾールの独自性: インダゾールは、ベンゼン環とピラゾール環が融合した独特の構造を持つため、独特の化学的性質と生物学的性質を備えています。 安定な互変異性体を形成する能力と、さまざまな生物活性を持つことから、医薬品化学における貴重な骨格となっています .

類似化合物との比較

Indole: Another nitrogen-containing heterocycle, indole is structurally similar to indazole but has different biological activities and applications.

Imidazole: Imidazole is a five-membered ring containing two nitrogen atoms, and it is widely used in pharmaceuticals and agrochemicals.

Pyrazole: Pyrazole is a five-membered ring with two adjacent nitrogen atoms, and it is known for its anti-inflammatory and analgesic properties.

Uniqueness of Indazole: Indazole’s unique structure, consisting of a fused benzene and pyrazole ring, endows it with distinct chemical and biological properties. Its ability to form stable tautomers and its diverse range of biological activities make it a valuable scaffold in medicinal chemistry .

生物活性

1H-Indazole is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound and its derivatives, focusing on their potential therapeutic applications, particularly in oncology and inflammation.

Overview of this compound

This compound is characterized by a five-membered ring containing two nitrogen atoms. Its unique structure allows for various substitutions that can enhance its biological properties. Recent studies have demonstrated that this compound derivatives exhibit promising anti-cancer, anti-inflammatory, and neuroprotective effects.

Anticancer Activity

This compound and its derivatives have shown significant cytotoxicity against various cancer cell lines. Notable findings include:

- 6-Aminoindazole Derivatives : A series of 6-aminoindazole derivatives were synthesized and evaluated for their anti-proliferative activity. One compound, N-(4-fluorobenzyl)-1H-indazol-6-amine (9f), exhibited an IC50 value of 14.3 μM against HCT116 colorectal cancer cells, demonstrating effective cytotoxicity without affecting normal lung fibroblast cells (IC50 > 100 μM) .

- Indazole-3-Amines : Another study reported that compound 6o showed potent inhibitory effects against K562 chronic myeloid leukemia cells with an IC50 of 5.15 μM and selective toxicity towards normal HEK-293 cells (IC50 = 33.2 μM). The mechanism involved apoptosis modulation through the p53/MDM2 pathway .

The mechanisms underlying the anticancer activity of this compound derivatives often involve:

- Inhibition of Apoptosis Signal-Regulating Kinase 1 (ASK1) : Compounds designed from the this compound scaffold demonstrated potent inhibition of ASK1, which plays a critical role in apoptosis and inflammatory responses. One promising compound showed protective effects on HT-29 intestinal epithelial cells under TNF-α-induced stress, suggesting its potential in treating inflammatory bowel disease .

- Cell Cycle Regulation : Studies indicate that indazole derivatives can influence cell cycle progression and induce apoptosis in cancer cells by modulating key regulatory proteins such as Bcl-2 .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound derivatives has also been explored. For instance, one study highlighted the ability of certain indazole compounds to inhibit pro-inflammatory cytokines, offering a therapeutic avenue for inflammatory diseases .

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. A specific indazole derivative was investigated for its ability to protect against hypoxic-ischemic brain injury in animal models, indicating potential applications in neurodegenerative diseases .

Summary of Biological Activities

The following table summarizes the biological activities and corresponding IC50 values of selected this compound derivatives:

| Compound Name | Target Cell Line | IC50 (μM) | Activity Type |

|---|---|---|---|

| N-(4-fluorobenzyl)-1H-indazol-6-amine | HCT116 | 14.3 | Anticancer |

| Compound 6o | K562 | 5.15 | Anticancer |

| ASK1 Inhibitor | HT-29 | >25 | Anti-inflammatory |

特性

IUPAC Name |

1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2/c1-2-4-7-6(3-1)5-8-9-7/h1-5H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAXOFTOLAUCFNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4075374 | |

| Record name | Indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4075374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 1H-Indazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10188 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00148 [mmHg] | |

| Record name | 1H-Indazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10188 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

271-44-3 | |

| Record name | Indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=271-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000271443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90357 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26336 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4075374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.436 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7C4VQE5C03 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。